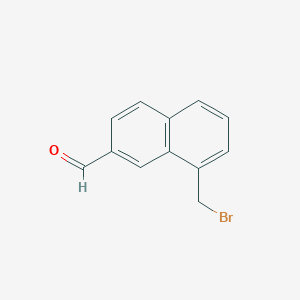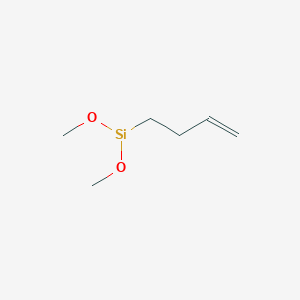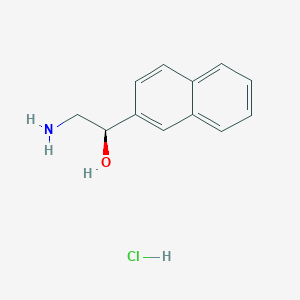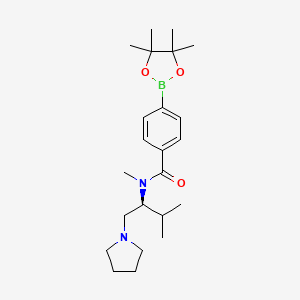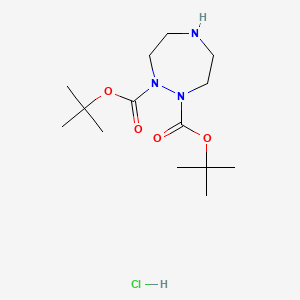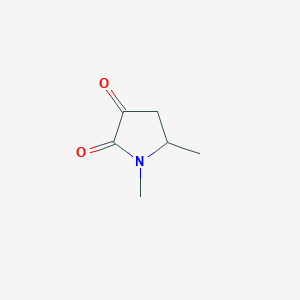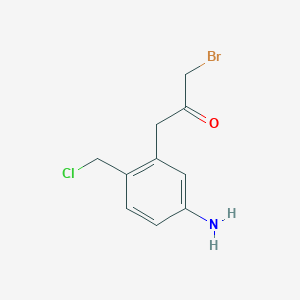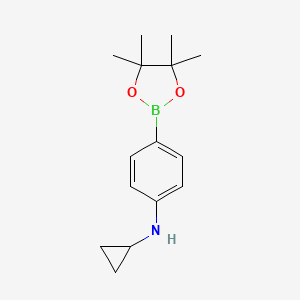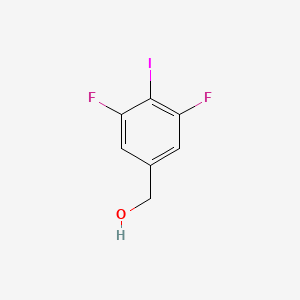
3,5-Difluoro-4-iodobenzenemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Difluoro-4-iodo-phenyl)-methanol is an organic compound with the molecular formula C7H5F2IO It is characterized by the presence of two fluorine atoms, one iodine atom, and a hydroxyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Difluoro-4-iodo-phenyl)-methanol typically involves the iodination of a difluorobenzene derivative followed by a reduction process. One common method includes the following steps:
Iodination: A difluorobenzene derivative is treated with iodine and a suitable oxidizing agent, such as hydrogen peroxide, to introduce the iodine atom at the para position relative to the fluorine atoms.
Reduction: The resulting iodinated compound is then subjected to a reduction reaction using a reducing agent like sodium borohydride to convert the carbonyl group to a hydroxyl group, yielding (3,5-Difluoro-4-iodo-phenyl)-methanol.
Industrial Production Methods
Industrial production of (3,5-Difluoro-4-iodo-phenyl)-methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(3,5-Difluoro-4-iodo-phenyl)-methanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of (3,5-Difluoro-4-iodo-phenyl)aldehyde or ketone.
Reduction: Formation of (3,5-Difluoro-4-iodo-phenyl)methane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3,5-Difluoro-4-iodo-phenyl)-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3,5-Difluoro-4-iodo-phenyl)-methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s reactivity and binding affinity, making it a valuable tool in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- (3,5-Difluoro-4-iodo-phenyl)boronic acid
- 1-(3,5-Difluoro-4-iodo-phenyl)ethanone
Uniqueness
(3,5-Difluoro-4-iodo-phenyl)-methanol is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C7H5F2IO |
|---|---|
Molecular Weight |
270.01 g/mol |
IUPAC Name |
(3,5-difluoro-4-iodophenyl)methanol |
InChI |
InChI=1S/C7H5F2IO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-2,11H,3H2 |
InChI Key |
PDYANEOTHILGMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)I)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


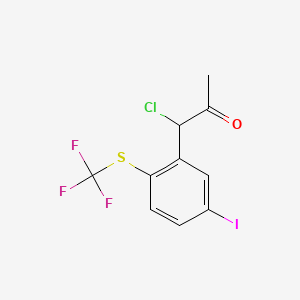
![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)
